molecular formula C10H21O5P B091414 Triethyl 2-phosphonobutyrate CAS No. 17145-91-4

Triethyl 2-phosphonobutyrate

Cat. No.: B091414
CAS No.: 17145-91-4
M. Wt: 252.24 g/mol
InChI Key: GYUCVQSNZFRDRL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .

Mode of Action

The exact mode of action of this compound is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.

Biochemical Pathways

This compound is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .

Result of Action

The result of this compound’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of this compound can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.

Chemical Reactions Analysis

Types of Reactions: Triethyl 2-phosphonobutyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed:

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Triethyl 2-phosphonopropionate
  • Trimethyl phosphonoacetate
  • Diethylphosphonoacetic acid

Comparison: Triethyl 2-phosphonobutyrate is unique due to its specific structure and reactivity. Compared to Triethyl phosphonoacetate and Triethyl 2-phosphonopropionate, it has a longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions . Additionally, its specific ester and phosphonate functional groups make it a versatile reactant in various chemical syntheses .

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17145-91-4
Record name Triethyl 2-phosphonobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 2-phoshonobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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